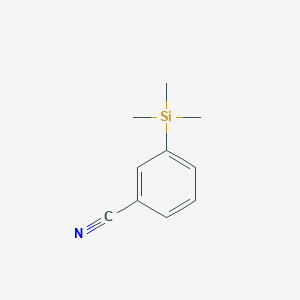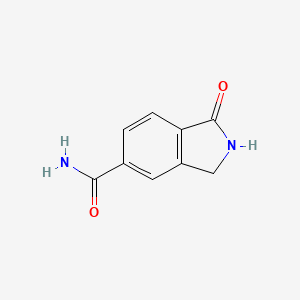
1-Oxoisoindoline-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Oxoisoindoline-5-carboxamide is a heterocyclic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an isoindoline core with a carboxamide group at the 5-position and a keto group at the 1-position. This unique structure imparts significant chemical reactivity and biological activity to the compound.
準備方法
Synthetic Routes and Reaction Conditions: 1-Oxoisoindoline-5-carboxamide can be synthesized through various synthetic routes. One common method involves the Ugi reaction, which is a multicomponent reaction involving 2-formylbenzoic acids, amines, and isocyanides . This reaction is efficient and provides a straightforward approach to obtaining the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Ugi reaction, due to its efficiency and simplicity, is often employed in industrial settings. The reaction conditions are carefully controlled to minimize side reactions and maximize the production of the target compound.
化学反応の分析
Types of Reactions: 1-Oxoisoindoline-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the keto and carboxamide functional groups, which are reactive sites in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce the keto group to an alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted isoindoline derivatives.
科学的研究の応用
1-Oxoisoindoline-5-carboxamide has a wide range of scientific research applications due to its unique chemical structure and biological activity. Some of the key applications include:
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-Oxoisoindoline-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, which can improve cognitive function in patients with Alzheimer’s disease . Additionally, its antioxidant properties are attributed to its ability to neutralize free radicals and reduce oxidative damage to cellular components .
類似化合物との比較
1-Oxoisoindoline-5-carboxamide can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
3-Oxoisoindoline-5-carboxamide: This compound has a similar structure but with the keto group at the 3-position.
Isoindoline-1,3-dione: Also known as phthalimide, this compound lacks the carboxamide group but shares the isoindoline core. It is widely used in organic synthesis and as a precursor for various pharmaceuticals.
N-Substituted isoindoline derivatives: These compounds have various substituents on the nitrogen atom of the isoindoline ring, which can significantly alter their chemical and biological properties.
特性
分子式 |
C9H8N2O2 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC名 |
1-oxo-2,3-dihydroisoindole-5-carboxamide |
InChI |
InChI=1S/C9H8N2O2/c10-8(12)5-1-2-7-6(3-5)4-11-9(7)13/h1-3H,4H2,(H2,10,12)(H,11,13) |
InChIキー |
WNOMNVMWZAPUOQ-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC(=C2)C(=O)N)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


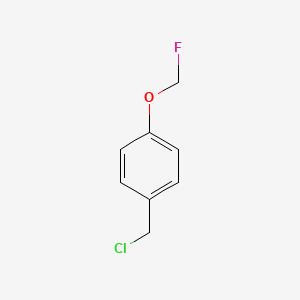


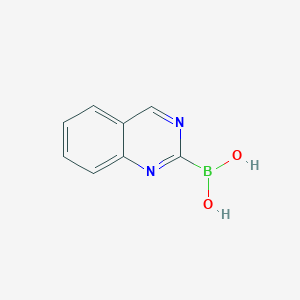
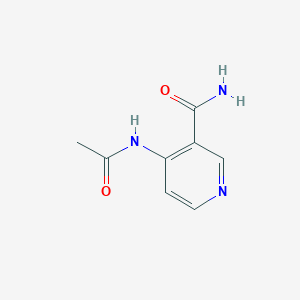
![6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15071239.png)

![4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15071262.png)
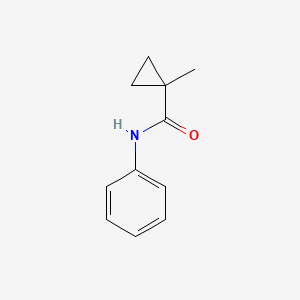
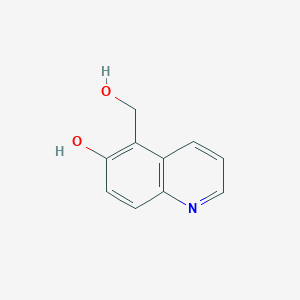
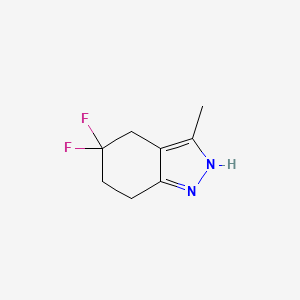
![3-Methyl-2-azaspiro[5.5]undecane](/img/structure/B15071293.png)
![5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15071301.png)
